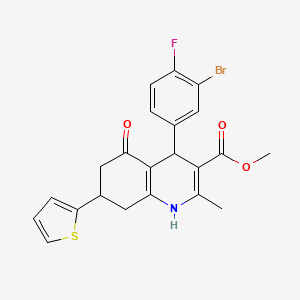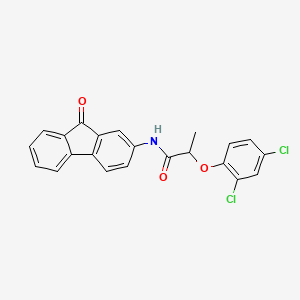![molecular formula C15H22N2O4S B4075260 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate
Overview
Description
1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate, also known as MPTP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperazine and is commonly used as a reagent in organic chemistry. MPTP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons, where it accumulates and causes oxidative stress and cell death. This mechanism has been extensively studied and has provided valuable insights into the pathogenesis of Parkinson's disease.
Biochemical and physiological effects:
1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress, and the activation of microglia. These effects have been studied extensively and have provided valuable insights into the mechanisms underlying Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate has several advantages for use in lab experiments, including its selectivity for dopaminergic neurons and its ability to induce symptoms similar to those observed in Parkinson's disease. However, there are also several limitations to the use of 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate, including its toxicity and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate, including the development of new treatments for Parkinson's disease, the study of the mechanisms underlying other neurodegenerative diseases, and the investigation of the potential use of 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate as a tool for drug discovery. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate is a valuable tool for scientific research, with a variety of applications in the study of the nervous system and other biological systems. Its mechanism of action and biochemical and physiological effects have been extensively studied, providing valuable insights into the pathogenesis of Parkinson's disease and other neurodegenerative disorders. While there are limitations to the use of 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate, it remains a promising compound for future research and drug discovery efforts.
Scientific Research Applications
1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate has been used extensively in scientific research for its potential use in the study of various biological systems. One of the most significant applications of 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate has been in the study of the nervous system. 1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate has been found to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to those observed in Parkinson's disease. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to develop new treatments for this debilitating condition.
properties
IUPAC Name |
1-[2-(4-methylphenyl)sulfanylethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S.C2H2O4/c1-12-2-4-13(5-3-12)16-11-10-15-8-6-14-7-9-15;3-1(4)2(5)6/h2-5,14H,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWCEZDNALYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)
![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)


![N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate](/img/structure/B4075252.png)
![1-[4-(4-iodophenoxy)butyl]piperazine oxalate](/img/structure/B4075280.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)